4-(p-Iodophenyl)butyric acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

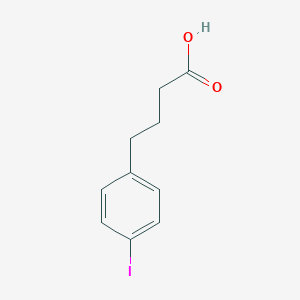

Structure

3D Structure

Properties

IUPAC Name |

4-(4-iodophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11IO2/c11-9-6-4-8(5-7-9)2-1-3-10(12)13/h4-7H,1-3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGOMLUBUDYFIOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCC(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50405208 | |

| Record name | 4-(p-Iodophenyl)butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27913-58-2 | |

| Record name | 4-(p-Iodophenyl)butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-(p-Iodophenyl)butyric Acid: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 4-(p-Iodophenyl)butyric acid, a halogenated carboxylic acid with significant applications in proteomics and drug development. This document details its physicochemical properties, provides a comprehensive synthesis protocol, and explores its primary role as an albumin-binding moiety to enhance the pharmacokinetic profiles of therapeutic and diagnostic agents. Detailed experimental protocols for key assays and visualizations of chemical synthesis and biological mechanisms are included to support researchers in their practical applications of this compound.

Chemical Identity and Physicochemical Properties

This compound, also known as 4-(4-iodophenyl)butanoic acid, is a derivative of benzenebutanoic acid. Its chemical structure consists of a phenylbutyric acid backbone with an iodine atom substituted at the para position of the phenyl ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁IO₂ | [1][2] |

| Molecular Weight | 290.10 g/mol | [1][2] |

| Melting Point | 89-89.5 °C | [3] |

| Boiling Point (Predicted) | 351.0 ± 17.0 °C | [3] |

| Density (Predicted) | 1.686 ± 0.06 g/cm³ | [3] |

| Solubility | Chloroform (Sparingly), Methanol (Slightly) | [3] |

| Storage Temperature | 2-8°C | [2] |

Spectroscopic Data

Table 2: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Integration | Assignment | Reference |

| 11.0 ppm | Broad single peak | - | 1H | -COOH | [3] |

| 7.61 ppm | Double peaks | 8.4 Hz | 2H | Aromatic protons ortho to iodine | [3] |

| 6.95 ppm | Double peaks | 8.0 Hz | 2H | Aromatic protons meta to iodine | [3] |

| 2.63 ppm | Triple peak | 7.6 Hz | 2H | -CH₂- adjacent to the aromatic ring | [3] |

| 2.38 ppm | Triple peak | 7.6 Hz | 2H | -CH₂- adjacent to the carboxyl group | [3] |

Note: Spectrum acquired in CDCl₃ at 400 MHz.

-

¹³C NMR: Expected signals would include those for the carboxyl carbon, the aromatic carbons (with the carbon attached to iodine showing a characteristic shift), and the aliphatic carbons of the butyric acid chain.

-

Mass Spectrometry: The molecular ion peak would be expected at m/z 290. Key fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (M-17) and the carboxyl group (M-45).[4]

-

Infrared (IR) Spectroscopy: Characteristic absorption peaks would be observed for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), C-H stretches of the aromatic and aliphatic portions, and C-I stretch in the fingerprint region.[5][6][7]

Synthesis of this compound

This compound can be synthesized from 4-phenylbutyric acid through an electrophilic aromatic substitution reaction.

Detailed Experimental Protocol for Synthesis

This protocol is adapted from established chemical synthesis methodologies.[3]

-

Reaction Setup: In a suitable reaction vessel, combine 4-phenylbutyric acid (20.0 g, 121.8 mmol), periodic acid (H₅IO₆, 5.56 g, 24.4 mmol), iodine (I₂, 13.30 g, 52.4 mmol), 10 M sulfuric acid (H₂SO₄, 5.0 mL), water (36 mL), and acetic acid (166 mL).

-

Reaction: Heat the reaction mixture at 70°C for 19 hours with continuous stirring.

-

Work-up:

-

Cool the reaction mixture to room temperature and evaporate the solvent to dryness under reduced pressure.

-

Dissolve the resulting residue in ethyl acetate (300 mL).

-

Wash the organic layer sequentially with aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (2 x 200 mL) and saturated brine (2 x 200 mL).

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a yellow solid.

-

-

Purification: Recrystallize the crude product from a mixture of ethyl acetate and hexane at 0°C to afford this compound as a light yellow solid.

Biological Applications: An Albumin-Binding Moiety

A primary application of this compound in modern drug development is its use as an albumin-binding moiety (ABM).[8] By conjugating this molecule to peptides or small-molecule drugs, particularly radiopharmaceuticals, their circulation half-life can be significantly extended. This is because the iodophenyl group has a high affinity for serum albumin, a long-lived and abundant protein in the blood. This reversible binding to albumin reduces the rate of renal clearance of the drug, leading to prolonged exposure and potentially enhanced therapeutic efficacy or improved imaging contrast.[8][9][10]

Quantitative Biological Data

Table 3: Albumin Binding Affinity

| Compound | Assay Conditions | Binding Affinity Metric | Value | Reference |

| [¹³¹I]IPBA | In vitro | Kd | 0.30 µM | [11] |

| [¹³¹I]IBA | In vitro | IC₅₀ | 46.5 µM | [12] |

| CTT1403 (containing IPBA) | Mouse serum albumin | Kd | 3.6 µM | [13] |

| CTT1403 (containing IPBA) | Human serum albumin | Kd | 3.2 µM | [13] |

Table 4: Cellular Uptake and Biodistribution Data of IPBA-Conjugated Radiopharmaceuticals

| Compound | Cell Line / Animal Model | Parameter | Value | Time Point | Reference |

| [¹³¹I]IPBA-EE | MCF-7 (ER-positive) | Cellular Uptake | 41.81 ± 3.41% | - | [11] |

| [¹³¹I]IPBA-EE | MDA-MB-231 (ER-negative) | Cellular Uptake | 8.78 ± 2.37% | - | [11] |

| [¹³¹I]IPBA-EE | MCF-7 Tumor-bearing mice | Tumor Uptake (%ID/g) | 6.07 ± 0.20% | 7 h | [11] |

| CTT1403 | PC3-PIP (PSMA-positive) | Cellular Uptake (%ID/mg) | 86.0 ± 0.5% | 4 h | [13] |

| CTT1403 | PC3-PIP Tumor-bearing mice | Tumor Uptake (%ID/g) | 46% | 72 h | [13] |

| [⁶⁴Cu]Cu DOTA-IP-αvβ₆-BP | BxPC-3 Tumor-bearing mice | Tumor Uptake (%ID/g) | 7.60 ± 0.43% | 4 h | [14] |

Experimental Protocols for Biological Evaluation

Serum Albumin Binding Assay

This protocol provides a general framework for determining the serum albumin binding of a compound conjugated with this compound.

-

Preparation of Solutions:

-

Prepare a stock solution of the test compound (e.g., a radiolabeled conjugate) of known concentration.

-

Prepare solutions of human and mouse serum albumin in a suitable buffer (e.g., PBS, pH 7.4).

-

-

Incubation:

-

In microcentrifuge tubes, mix the test compound with the serum albumin solution to achieve a final desired concentration.

-

Incubate the mixture at 37°C for a specified period (e.g., 1 hour) to allow for binding equilibrium to be reached.

-

-

Separation of Bound and Unbound Fractions:

-

Use an ultrafiltration device with a molecular weight cutoff that retains the albumin-bound complex while allowing the unbound compound to pass through (e.g., 30 kDa).

-

Centrifuge the tubes according to the manufacturer's instructions for the ultrafiltration device.

-

-

Quantification:

-

Carefully collect the filtrate (unbound fraction) and the retentate (bound fraction).

-

Quantify the amount of the test compound in both fractions. For radiolabeled compounds, this can be done using a gamma counter.

-

-

Calculation:

-

Calculate the percentage of the compound bound to serum albumin as: (% Bound) = [Amount in Retentate / (Amount in Retentate + Amount in Filtrate)] * 100.

-

Cellular Uptake Assay

This protocol outlines a method for assessing the uptake of a this compound-conjugated compound into cultured cells.

-

Cell Culture:

-

Culture the target cell line (e.g., a cancer cell line expressing a specific receptor) in appropriate media and conditions until they reach a suitable confluency in multi-well plates.

-

-

Assay Preparation:

-

Wash the cells with a suitable assay buffer (e.g., serum-free media or PBS).

-

Prepare a solution of the radiolabeled test compound in the assay buffer at the desired concentration.

-

-

Incubation:

-

Add the solution of the radiolabeled compound to the cells and incubate at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).

-

For blocking experiments to determine specificity, pre-incubate a set of cells with a high concentration of a non-labeled competitor before adding the radiolabeled compound.

-

-

Termination of Uptake:

-

At each time point, rapidly wash the cells with ice-cold PBS to stop the uptake process and remove any unbound compound.

-

-

Cell Lysis and Quantification:

-

Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH or a commercial lysis reagent).

-

Collect the cell lysates and measure the radioactivity using a gamma counter.

-

Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay) to normalize the uptake data.

-

-

Data Analysis:

-

Express the cellular uptake as a percentage of the added dose per milligram of protein.

-

In Vivo Biodistribution Study

This protocol describes a general procedure for evaluating the biodistribution of a this compound-conjugated radiopharmaceutical in an animal model.

-

Animal Model:

-

Use an appropriate animal model, such as mice bearing xenograft tumors that express the target of interest.

-

-

Administration of Radiopharmaceutical:

-

Administer a known amount of the radiolabeled compound to each animal via an appropriate route (e.g., intravenous tail vein injection).

-

-

Time Points:

-

At predetermined time points post-injection (e.g., 1, 4, 24, 48, 72 hours), euthanize a cohort of animals.

-

-

Tissue Harvesting and Measurement:

-

Immediately following euthanasia, dissect the animals and collect major organs and tissues of interest (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).

-

Weigh each tissue sample and measure the radioactivity using a gamma counter.

-

Include standards of the injected dose to allow for decay correction and calculation of the percentage of injected dose per gram of tissue.

-

-

Data Analysis:

-

Calculate the uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).

-

Analyze the data to determine the pharmacokinetic profile, tumor targeting efficiency, and clearance from non-target organs.

-

Other Applications

While its primary modern application is as an albumin-binding moiety, this compound is also a reactant in the synthesis of other complex organic molecules, such as meta- and paracyclophanes containing unsaturated amino acids and in intramolecular Friedel-Crafts reactions for the synthesis of 1-tetralones.[3]

Conclusion

This compound is a valuable chemical entity for researchers in medicinal chemistry and drug development. Its well-defined physicochemical properties and straightforward synthesis make it an accessible building block. Its most significant contribution lies in its function as an effective albumin-binding moiety, offering a powerful strategy to modulate the pharmacokinetics of therapeutic and diagnostic agents. The data and protocols presented in this guide are intended to facilitate the effective utilization of this compound in research and development endeavors.

References

- 1. scbt.com [scbt.com]

- 2. This compound = 98 27913-58-2 [sigmaaldrich.com]

- 3. This compound CAS#: 27913-58-2 [m.chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 6. IR Absorption Table [webspectra.chem.ucla.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Development of radioligands with an albumin-binding moiety of 4-(P-Iodophenyl) butyric acid for theranostic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. thno.org [thno.org]

- 14. A Comparison of Evans Blue and 4-(p-Iodophenyl)butyryl Albumin Binding Moieties on an Integrin αvβ6 Binding Peptide - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 4-(p-Iodophenyl)butyric Acid

Introduction

This compound, also known as 4-(4-iodophenyl)butanoic acid, is a halogenated carboxylic acid that has garnered significant attention in the fields of proteomics, medicinal chemistry, and radiopharmaceutical development.[1][2] Its structure incorporates a phenylbutyric acid scaffold with an iodine atom at the para position of the benzene (B151609) ring. This unique combination of features makes it a valuable tool, particularly as a versatile albumin-binding moiety (ABM).[2] By reversibly binding to serum albumin, the most abundant protein in blood plasma, it can significantly extend the circulatory half-life of conjugated molecules.[3][4] This guide provides a comprehensive overview of its chemical properties, synthesis, and its critical role in the development of advanced diagnostic and therapeutic agents.

Physicochemical Properties and Specifications

This compound is a solid compound, typically appearing as white to pale yellow.[5] Its key properties are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Weight | 290.10 g/mol | [1][6][7] |

| Molecular Formula | C₁₀H₁₁IO₂ | [1][5][6][7] |

| CAS Number | 27913-58-2 | [1][6][7][8] |

| IUPAC Name | 4-(4-iodophenyl)butanoic acid | [7] |

| Synonyms | This compound, 4-Iodobenzenebutanoic acid | [1][5][7] |

| Melting Point | 89.0 °C | |

| Boiling Point | 351.0 °C at 760 mmHg | [5] |

| Flash Point | 166.1 °C | [5] |

| Density | 1.686 g/cm³ | [5] |

| Purity | ≥95% - ≥98% | [1][6] |

| Solubility | Sparingly in Chloroform, Slightly in Methanol | [5] |

| Storage | 2-8°C, sealed in a dry, dark place | [6][8] |

Core Application: Albumin-Binding for Enhanced Pharmacokinetics

The primary application of this compound in modern drug development is its use as an albumin-binding moiety (ABM).[2][4] Many small-molecule drugs and imaging agents are cleared rapidly from circulation, which limits their therapeutic efficacy or the window for diagnostic imaging.[2] By conjugating these molecules to this compound, their affinity for serum albumin is increased, leading to:

-

Extended Blood Half-Life: The conjugate circulates for a longer period, increasing the likelihood of reaching the target tissue.[2][9]

-

Improved Tumor Uptake: For oncology applications, the extended circulation can enhance tumor accumulation through the Enhanced Permeability and Retention (EPR) effect.[10]

-

Enhanced Therapeutic and Diagnostic Outcomes: Longer retention at the target site improves the efficacy of radioligand therapies and provides a better signal-to-background ratio for imaging techniques like PET and SPECT.[2][4][11]

This strategy has been successfully applied to a variety of targeting ligands, including those for the Prostate-Specific Membrane Antigen (PSMA) and Fibroblast Activation Protein (FAP), for the diagnosis and therapy of cancers.[3][4][12]

Logical Workflow for Radiopharmaceutical Development

The following diagram illustrates the general workflow for incorporating this compound into a radiopharmaceutical to improve its pharmacokinetic profile.

Caption: Workflow for developing radiopharmaceuticals using this compound.

Experimental Protocols

Chemical Synthesis of this compound

This protocol is based on the intramolecular Friedel-Crafts reaction approach.[13][14]

Materials:

-

4-Phenylbutyric acid

-

Periodic acid (H₅IO₆)

-

Iodine (I₂)

-

10 M Sulfuric acid (H₂SO₄)

-

Acetic acid

-

Ethyl acetate (B1210297)

-

Water

Procedure:

-

To a solution of acetic acid (166 mL) and water (36 mL), add 4-Phenylbutyric acid (20.0 g, 121.8 mmol), periodic acid (5.56 g, 24.4 mmol), iodine (13.30 g, 52.4 mmol), and 10 M sulfuric acid (5.0 mL).

-

Heat the reaction mixture to 70 °C and maintain for 19 hours.

-

Monitor the reaction for completion (e.g., by TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Evaporate the solvents to dryness under reduced pressure.

-

Recrystallize the crude product from a mixed solvent system of ethyl acetate and hexane at 0 °C.

-

Collect the resulting light yellow solid, which is the target product 4-(p-iodophenyl)butanoic acid. The reported yield is approximately 42%.[13]

-

Confirm the structure of the product using analytical techniques such as ¹H NMR.[13]

Protocol for Radioiodination and Conjugation (General)

This protocol outlines a general procedure for creating a radioiodinated agent for imaging, based on the synthesis of [¹³¹I]IBA.[11]

Materials:

-

This compound

-

Radioactive iodine (e.g., Na¹³¹I)

-

Catalyst system (e.g., Cu₂O/1,10-phenanthroline)

-

Reaction buffer

-

Purification system (e.g., HPLC)

Procedure for Radiolabeling:

-

Prepare a solution of this compound in a suitable solvent.

-

Add the catalyst system (e.g., Cu₂O/1,10-phenanthroline).

-

Introduce the radioiodine (e.g., Na¹³¹I) to the reaction mixture.

-

Allow the reaction to proceed for a short duration (e.g., 10 minutes) at an optimized temperature.

-

Quench the reaction and purify the resulting radioiodinated compound (e.g., [¹³¹I]IBA) using reverse-phase HPLC.

-

Assess the radiochemical purity and yield. Yields greater than 99% and purity over 98% have been reported.[11]

Procedure for Conjugation to a Targeting Peptide:

-

The carboxylic acid group of this compound can be activated (e.g., using HATU and DIPEA).[15]

-

The activated acid is then coupled to a free amine group on a targeting ligand, often while the ligand is still on a solid-phase resin.[15]

-

This process is typically integrated into a larger solid-phase peptide synthesis workflow, where the albumin-binding moiety is added at a specific site on the peptide.[15]

Quantitative Data Summary

The following tables summarize key quantitative data related to the performance of this compound and its conjugates.

Table 5.1: Albumin Binding Affinity

| Compound / Moiety | Method | Target | Affinity Constant | References |

| This compound | Competitive Binding | Human Serum Albumin | IC₅₀ = 46.5 µM | [11] |

| This compound | - | Human Serum Albumin | K_d_ = 3.2 µM | [9] |

| This compound | - | Mouse Serum Albumin | K_d_ = 3.6 µM | [9] |

Table 5.2: In Vivo Biodistribution of [¹³¹I]IBA in Mice (%ID/g)

| Organ | 30 min post-injection | 4 h post-injection | References |

| Blood | 10.51 ± 2.58 | 4.63 ± 0.17 | [11] |

Note: The high retention in the blood at both time points demonstrates the effectiveness of the compound as a portable albumin binder for extending circulation time.[11]

Conclusion

This compound is a well-characterized and highly effective molecule for modulating the pharmacokinetic properties of drugs and imaging agents. Its ability to reversibly bind to serum albumin makes it an indispensable tool in the design of next-generation radiopharmaceuticals and other targeted therapies.[2][16] The straightforward synthesis and versatile chemistry of its carboxylic acid group allow for its conjugation to a wide array of targeting ligands. For researchers in drug development, this compound offers a reliable strategy to enhance the in vivo performance of novel therapeutic and diagnostic compounds, ultimately aiming to improve clinical outcomes.[2][10]

References

- 1. scbt.com [scbt.com]

- 2. Development of radioligands with an albumin-binding moiety of 4-(P-Iodophenyl) butyric acid for theranostic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. 4-(对碘苯基)丁酸 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | C10H11IO2 | CID 4645427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 27913-58-2|4-(4-Iodophenyl)butanoic acid|BLD Pharm [bldpharm.com]

- 9. thno.org [thno.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. This compound CAS#: 27913-58-2 [m.chemicalbook.com]

- 14. This compound | 27913-58-2 [chemicalbook.com]

- 15. A Comparison of Evans Blue and 4-(p-Iodophenyl)butyryl Albumin Binding Moieties on an Integrin αvβ6 Binding Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-(p-Iodophenyl)butyric Acid: Properties and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(p-Iodophenyl)butyric acid, also known as 4-(4-iodophenyl)butanoic acid, is a halogenated carboxylic acid that has garnered significant interest in the field of drug development. Its unique properties, particularly its ability to reversibly bind to serum albumin, have made it a valuable tool for enhancing the pharmacokinetic profiles of various therapeutic and diagnostic agents. This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols, and its core application in modifying drug delivery and efficacy.

Core Chemical Properties

A summary of the key chemical and physical properties of this compound is presented below. This data is crucial for its handling, characterization, and application in chemical synthesis and drug formulation.

| Property | Value | Reference(s) |

| IUPAC Name | 4-(4-iodophenyl)butanoic acid | [1] |

| Synonyms | This compound, 4-Iodobenzenebutanoic acid | [2][3] |

| CAS Number | 27913-58-2 | [1][3] |

| Molecular Formula | C₁₀H₁₁IO₂ | [1][3] |

| Molecular Weight | 290.10 g/mol | [1][4] |

| Melting Point | 89-89.5 °C | [2][5] |

| Boiling Point (Predicted) | 351.0 ± 17.0 °C | [2][5] |

| Density (Predicted) | 1.686 ± 0.06 g/cm³ | [2][5] |

| pKa (Predicted) | 4.74 ± 0.10 | [2] |

| Solubility | Chloroform (Sparingly), Methanol (Slightly) | [2][5] |

| Appearance | White to Pale Yellow Solid | [2] |

Spectroscopic Data

The structural integrity of this compound is typically confirmed by spectroscopic methods. Proton Nuclear Magnetic Resonance (¹H NMR) is a key analytical technique for its identification.

¹H NMR (400 MHz, CDCl₃):

-

δ 11.0 (s, 1H): Carboxylic acid proton.

-

δ 7.61 (d, J = 8.4 Hz, 2H): Aromatic protons ortho to the iodine atom.

-

δ 6.95 (d, J = 8.0 Hz, 2H): Aromatic protons meta to the iodine atom.

-

δ 2.63 (t, J = 7.6 Hz, 2H): Methylene protons adjacent to the aromatic ring.

-

δ 2.38 (t, J = 7.6 Hz, 2H): Methylene protons adjacent to the carboxyl group.

-

δ 1.95 (quint, J = 7.6 Hz, 2H): Methylene protons beta to the carboxyl group.[5][6]

Experimental Protocols

Synthesis and Purification

A common method for the synthesis of this compound involves the iodination of 4-phenylbutyric acid.

Materials:

-

4-Phenylbutyric acid

-

Periodic acid (H₅IO₆)

-

Iodine (I₂)

-

Sulfuric acid (H₂SO₄, 10 M)

-

Acetic acid

-

Water

-

Ethyl acetate (B1210297) (EtOAc)

-

Hexane

-

Sodium thiosulfate (B1220275) (Na₂S₂O₃)

-

Saturated saline solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

In a reaction vessel, combine 4-phenylbutyric acid (e.g., 20.0 g, 121.8 mmol), periodic acid (e.g., 5.56 g, 24.4 mmol), iodine (e.g., 13.30 g, 52.4 mmol), 10 M sulfuric acid (e.g., 5.0 mL), water (e.g., 36 mL), and acetic acid (e.g., 166 mL).[5][6]

-

Heat the reaction mixture at 70 °C for approximately 19 hours.[5][6]

-

Upon completion, cool the reaction mixture and evaporate the solvent to dryness.[5][6]

-

Wash the organic layer sequentially with aqueous sodium thiosulfate solution (2 x 200 mL) and saturated saline solution (2 x 200 mL).[5][6]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product as a yellow solid.[5][6]

-

Recrystallize the crude product from an ethyl acetate/hexane mixed solvent at 0 °C to afford pure 4-(p-iodophenyl)butanoic acid as a light yellow solid.[5][6]

In Vitro Albumin Binding Assay

This protocol outlines a general method to determine the albumin binding affinity of a compound conjugated with this compound.

Materials:

-

Test compound (conjugated with this compound)

-

Human or mouse serum albumin

-

Phosphate-buffered saline (PBS)

-

Ultrafiltration devices (e.g., centrifugal filters)

-

Detection method for the test compound (e.g., radioactivity counter, HPLC)

Procedure:

-

Prepare solutions of the test compound and serum albumin in PBS at various concentrations.

-

Incubate the test compound with the serum albumin solution at 37 °C for a specified period (e.g., 1 hour).

-

Separate the albumin-bound compound from the free compound using an ultrafiltration device. The filter's molecular weight cutoff should retain the albumin and the bound compound while allowing the free compound to pass through.

-

Quantify the concentration of the test compound in the filtrate (free fraction) and/or the retentate (bound fraction) using a suitable analytical method.

-

Calculate the percentage of albumin binding. The half-maximal inhibitory concentration (IC₅₀) can be determined by a competitive binding assay using a known albumin binder. For instance, the radioiodinated form of this compound, [¹³¹I]IBA, has shown an IC₅₀ of 46.5 μM for albumin binding.[7]

Application in Drug Development: The Albumin-Binding Moiety

The primary application of this compound in drug development is its use as an albumin-binding moiety (ABM).[8][9] By conjugating this molecule to a drug or imaging agent, the resulting conjugate can reversibly bind to serum albumin, the most abundant protein in blood plasma.

This interaction has several significant advantages:

-

Extended Half-Life: Binding to the large albumin protein (approx. 66.5 kDa) prevents the rapid renal clearance of small molecule drugs, thereby extending their circulation time in the bloodstream.[8][10]

-

Enhanced Tumor Accumulation: For anticancer agents, the extended circulation time can lead to increased accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.[9]

-

Improved Pharmacokinetics: The overall pharmacokinetic profile of the drug is improved, potentially leading to reduced dosing frequency and improved therapeutic efficacy.[8][10]

Use in Radiopharmaceuticals

A significant area of application for this compound is in the development of radiopharmaceuticals for both imaging (e.g., SPECT, PET) and therapy.[7][8] By attaching this ABM to a radiolabeled targeting molecule, the radiopharmaceutical's circulation time is prolonged, leading to higher tumor uptake and retention, which can improve the quality of diagnostic images and the effectiveness of radionuclide therapy.[7][8]

Biological Activities

While the primary role of this compound in drug development is as a pharmacokinetic modifier, some studies have investigated its potential for direct biological activity, often in the context of its structural relationship to butyric acid, a known histone deacetylase (HDAC) inhibitor.[11] There are mentions of its involvement in studies of apoptosis, proliferation, and histone deacetylase activity in human colorectal cancer cells.[11] However, these effects are generally attributed to the butyrate (B1204436) moiety and may not be as pronounced as with other dedicated HDAC inhibitors. The main focus of current research remains firmly on its utility as an albumin-binding entity.

Conclusion

This compound is a well-characterized compound with a crucial role in modern drug development. Its straightforward synthesis and predictable chemical properties, combined with its profound impact on the pharmacokinetics of conjugated molecules, make it an invaluable tool for scientists and researchers. The ability to extend the half-life and enhance the target accumulation of therapeutics and diagnostics through albumin binding continues to drive its application in the development of novel and more effective treatments, particularly in the fields of oncology and molecular imaging. This guide provides the foundational technical information required to effectively utilize this important chemical entity in a research and development setting.

References

- 1. This compound | C10H11IO2 | CID 4645427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. scbt.com [scbt.com]

- 4. 4-(p-ヨードフェニル)酪酸 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound CAS#: 27913-58-2 [m.chemicalbook.com]

- 6. This compound | 27913-58-2 [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Development of radioligands with an albumin-binding moiety of 4-(P-Iodophenyl) butyric acid for theranostic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. This compound = 98 27913-58-2 [sigmaaldrich.com]

The Multifaceted Roles of 4-(p-Iodophenyl)butyric Acid in Scientific Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(p-Iodophenyl)butyric acid (IPBA) is a halogenated derivative of phenylbutyric acid that has garnered significant attention in the scientific community, particularly in the field of drug development and medical imaging. Its unique chemical structure allows for a variety of applications, ranging from a crucial component in advanced radiopharmaceuticals to a research tool in organic synthesis and cancer biology. This technical guide provides a comprehensive overview of the primary uses of this compound, with a focus on its role as an albumin-binding moiety in targeted radioligand therapy and diagnostics. Additionally, this guide will touch upon its applications in chemical synthesis and its potential, though less explored, role in cancer research, drawing parallels with its non-iodinated parent compounds.

Core Application: An Albumin-Binding Moiety in Radiopharmaceuticals

The most prominent and well-documented application of this compound is as an albumin-binding moiety (ABM) in the design of radiopharmaceuticals for both diagnostic imaging and therapeutic purposes.[1][2] The conjugation of IPBA to targeting molecules, such as peptides or small molecule inhibitors, significantly enhances their pharmacokinetic properties.

Mechanism of Action

The underlying principle of IPBA's utility as an ABM lies in its reversible, non-covalent binding to serum albumin, the most abundant protein in blood plasma. This interaction effectively increases the hydrodynamic radius of the radiolabeled conjugate, preventing its rapid renal clearance and extending its circulation half-life.[3] This prolonged presence in the bloodstream allows for greater accumulation of the radiopharmaceutical at the target site, such as a tumor, leading to improved imaging contrast and enhanced therapeutic efficacy.

Caption: Mechanism of IPBA as an albumin-binding moiety.

Quantitative Data

The affinity of IPBA for albumin and the resulting impact on the biodistribution of IPBA-conjugated radiopharmaceuticals have been quantified in several studies.

| Parameter | Value | Compound | Source |

| Albumin Binding Affinity (IC50) | 46.5 µM | [131I]IBA | [4] |

| Blood Retention (30 min p.i.) | 10.51 ± 2.58 %ID/g | [131I]IBA | [4] |

| Blood Retention (4 h p.i.) | 4.63 ± 0.17 %ID/g | [131I]IBA | [4] |

p.i. = post-injection; %ID/g = percentage of injected dose per gram of tissue.

Experimental Protocols

Synthesis of a this compound-Conjugated Radiotracer

The following is a generalized protocol for the synthesis and radiolabeling of a peptide-based radiotracer incorporating an IPBA moiety. Specific reaction conditions may vary depending on the peptide sequence and the chelator used.

Caption: General workflow for synthesizing an IPBA-conjugated radiotracer.

Methodology:

-

Solid-Phase Peptide Synthesis (SPPS): The targeting peptide is synthesized on a solid support resin using standard Fmoc or Boc chemistry.

-

Chelator Conjugation: A bifunctional chelator, such as DOTA-NHS ester, is coupled to the N-terminus of the resin-bound peptide.

-

IPBA Conjugation: A lysine residue with an orthogonal protecting group (e.g., Mtt) is incorporated into the peptide sequence. Following selective deprotection of the lysine side chain, this compound is activated (e.g., with HBTU/DIPEA) and coupled to the free amine.

-

Cleavage and Purification: The final conjugate is cleaved from the resin using a cleavage cocktail (e.g., TFA/TIS/water), precipitated, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Radiolabeling: The purified conjugate is incubated with the desired radionuclide (e.g., 177LuCl3) in an appropriate buffer (e.g., sodium acetate, pH 5.5) at an elevated temperature (e.g., 95°C) for a specified time (e.g., 15-30 minutes).[5]

-

Quality Control: The radiochemical purity of the final product is assessed by radio-HPLC and/or radio-TLC.

In Vitro Cell Binding and Internalization Assay

This protocol outlines a method to determine the binding affinity and internalization of an IPBA-conjugated radiopharmaceutical in target cells.

Methodology:

-

Cell Culture: Target cells overexpressing the receptor of interest are cultured to near confluence in appropriate multi-well plates.

-

Binding Assay:

-

Cells are washed with binding buffer (e.g., PBS with 0.5% BSA).

-

Increasing concentrations of the radiolabeled compound are added to the wells in the absence (for total binding) or presence (for non-specific binding) of a high concentration of the corresponding non-radiolabeled compound.

-

After incubation at 4°C for a defined period, the cells are washed with ice-cold binding buffer to remove unbound radioactivity.

-

Cells are lysed, and the radioactivity in the lysate is measured using a gamma counter.

-

Specific binding is calculated by subtracting non-specific binding from total binding. The dissociation constant (Kd) and maximum number of binding sites (Bmax) are determined by saturation binding analysis.

-

-

Internalization Assay:

-

Cells are incubated with a fixed concentration of the radiolabeled compound at 37°C for various time points.[6]

-

At each time point, the supernatant is collected.

-

To differentiate between membrane-bound and internalized radioactivity, the cells are treated with an acidic buffer (e.g., glycine (B1666218) buffer, pH 2.8) to strip the surface-bound radioligand.[6][7]

-

The cells are then lysed to release the internalized radioactivity.

-

The radioactivity in the supernatant, acid wash, and cell lysate is measured to determine the percentage of internalized radiopharmaceutical over time.

-

In Vivo Biodistribution Studies in Animal Models

This protocol describes a typical procedure for evaluating the biodistribution of an IPBA-conjugated radiopharmaceutical in tumor-bearing mice.[8][9]

Methodology:

-

Animal Model: Tumor-bearing mice are generated by subcutaneously or orthotopically implanting cancer cells that express the target receptor.

-

Radiopharmaceutical Administration: A known amount of the radiolabeled compound is injected intravenously into the tail vein of the mice.[8]

-

Tissue Harvesting: At predefined time points post-injection (e.g., 1, 4, 24, 48, and 72 hours), cohorts of mice are euthanized.[9]

-

Organ Collection and Weighing: Blood, major organs (heart, lungs, liver, spleen, kidneys, stomach, intestines), and the tumor are collected, rinsed, blotted dry, and weighed.

-

Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter. Standards of the injected dose are also counted to allow for decay correction and calculation of the percentage of injected dose per gram of tissue (%ID/g).[9]

-

Data Analysis: The %ID/g for each tissue at each time point is calculated to determine the uptake, retention, and clearance profile of the radiopharmaceutical.

Other Investigated Uses of this compound

While the application of IPBA as an albumin-binding moiety is its most prominent use, it has also been investigated in other areas of chemical and biological research.

Reactant in Organic Synthesis

This compound serves as a reactant in specific organic synthesis reactions. It has been utilized in the synthesis of:

-

Meta- and paracyclophanes containing unsaturated amino acids. [10]

-

1-tetralones via intramolecular Friedel-Crafts reactions. [10][11]

These applications highlight its utility as a building block in the construction of complex organic molecules.

Potential Role in Cancer Research: Apoptosis and HDAC Inhibition

There is an indication that this compound has been investigated for its pharmacological activity related to apoptosis, proliferation, and histone deacetylase (HDAC) activity in human colorectal cancer cells.[1][10] However, detailed studies specifically on the iodinated form are limited in the public domain. The biological activities of its parent compounds, butyric acid and 4-phenylbutyric acid, are well-documented in this context and may provide insights into the potential mechanisms of IPBA.

-

Butyric acid , a short-chain fatty acid, is a known HDAC inhibitor that can induce apoptosis and inhibit proliferation in colorectal cancer cells.[12][13]

-

4-Phenylbutyric acid (PBA) is also recognized as an HDAC inhibitor and has been shown to induce differentiation and apoptosis in various cancer cell lines.

It is plausible that the iodinated analog, IPBA, may share some of these properties, although further research is required to elucidate its specific activity and potency as an HDAC inhibitor and an inducer of apoptosis. The presence of the iodine atom could influence its lipophilicity, cell permeability, and interaction with target proteins, potentially leading to a different pharmacological profile compared to its non-iodinated counterparts.

Conclusion

This compound is a versatile molecule with a primary and well-established role as an albumin-binding moiety in the development of next-generation radiopharmaceuticals. Its ability to extend the in vivo half-life of targeting molecules has significant implications for improving cancer diagnosis and therapy. While its applications in organic synthesis and as a potential anticancer agent are less explored, they represent promising avenues for future research. This technical guide provides a foundational understanding of the multifaceted uses of this compound, offering valuable information for researchers and professionals in the fields of radiopharmaceutical development, medicinal chemistry, and cancer biology. Further investigations into its biological activities beyond albumin binding are warranted to fully unlock the potential of this intriguing molecule.

References

- 1. biocompare.com [biocompare.com]

- 2. Development of radioligands with an albumin-binding moiety of 4-(P-Iodophenyl) butyric acid for theranostic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Engineering a Radiohybrid PSMA Ligand with an Albumin-Binding Moiety and Pharmacokinetic Modulation via an Albumin-Binding Competitor for Radiotheranostics [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Radiopeptide internalisation and externalization assays: cell viability and radioligand integrity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. osti.gov [osti.gov]

- 9. Biodistribution of a Radiolabeled Antibody in Mice as an Approach to Evaluating Antibody Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound = 98 27913-58-2 [sigmaaldrich.com]

- 11. This compound | 27913-58-2 [chemicalbook.com]

- 12. Inhibition of histone-deacetylase activity by short-chain fatty acids and some polyphenol metabolites formed in the colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. HDACs and HDAC inhibitors in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of 4-(p-Iodophenyl)butyric Acid Binding to Albumin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the binding mechanism of 4-(p-iodophenyl)butyric acid (I-PBA) to serum albumin. I-PBA is a widely utilized albumin-binding moiety in the development of radiopharmaceuticals and other therapeutics to enhance their pharmacokinetic profiles by extending their circulation half-life.[1][2] Understanding the intricacies of its interaction with albumin is crucial for the rational design of novel drug candidates with optimized in vivo behavior.

The Binding Site of this compound on Human Serum Albumin

While direct crystallographic or high-resolution NMR data for the I-PBA-albumin complex is not extensively available in the public domain, substantial evidence from studies on structurally analogous molecules and the known binding pockets of human serum albumin (HSA) allows for a well-supported hypothesis regarding the binding location. It is proposed that this compound primarily binds to Sudlow's site II on HSA.

Sudlow's site II, located in subdomain IIIA of HSA, is a hydrophobic pocket that predominantly binds aromatic carboxylates.[3] This site is characterized by the presence of key amino acid residues that facilitate ligand binding through a combination of hydrophobic, electrostatic, and hydrogen bonding interactions.

A study on the closely related compound, sodium 4-phenylbutyrate, which lacks the iodine atom, identified Sudlow's site II as its primary binding site on HSA. That study further implicated Tyrosine-411 (Tyr-411) and Arginine-410 (Arg-410) as crucial residues for this interaction. Given the structural similarity, it is highly probable that I-PBA occupies the same binding pocket, with its phenyl ring engaging in hydrophobic interactions and its carboxylate group forming electrostatic and hydrogen bonds with residues within the site. The iodine atom on the phenyl ring of I-PBA likely enhances the hydrophobicity of the molecule, potentially contributing to a stronger interaction within the hydrophobic pocket of Sudlow's site II compared to its non-iodinated counterpart.

A hypothetical model of the interaction between I-PBA and the key residues of Sudlow's site II is depicted in the following diagram.

Quantitative Data on Albumin Binding

The binding of I-PBA to albumin has been quantified in various studies, primarily in the context of I-PBA-conjugated molecules. The data highlights the effectiveness of I-PBA in mediating strong binding to serum proteins.

| Parameter | Value | Species | Method | Reference |

| Dissociation Constant (Kd) | 3.2 µM | Human | Not Specified | [4] |

| 3.6 µM | Mouse | Not Specified | [4] | |

| Serum Protein Binding | 63.3 ± 1.5% | Human | Ultrafiltration | [5][6] |

| 44.0 ± 0.1% | Mouse | Ultrafiltration | [5][6] |

Note: The serum protein binding percentages are for a 64Cu-DOTA-IP-αvβ6-BP conjugate, where IP represents the 4-(p-iodophenyl)butyryl moiety.

Experimental Protocols for Characterizing the Binding Interaction

A comprehensive understanding of the I-PBA-albumin binding mechanism is achieved through a combination of spectroscopic and calorimetric techniques. Below are detailed methodologies for key experiments.

Fluorescence Quenching Spectroscopy

Fluorescence quenching is a powerful technique to study the binding of a ligand to a protein by observing the decrease in the intrinsic fluorescence of the protein's tryptophan residues upon ligand binding.

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of Human Serum Albumin (HSA) (e.g., 2 µM) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Prepare a stock solution of this compound (e.g., 1 mM) in the same buffer.

-

-

Instrumentation:

-

Use a spectrofluorometer with a thermostatically controlled cuvette holder.

-

Set the excitation wavelength to 295 nm to selectively excite tryptophan residues.

-

Record the emission spectra in the range of 300-450 nm.

-

-

Titration:

-

Place a known volume of the HSA solution into the cuvette.

-

Record the initial fluorescence spectrum (F0).

-

Successively add small aliquots of the I-PBA stock solution to the cuvette.

-

After each addition, mix thoroughly and allow the system to equilibrate before recording the fluorescence spectrum (F).

-

-

Data Analysis:

-

Correct the fluorescence intensity for the inner filter effect.

-

Analyze the quenching data using the Stern-Volmer equation to determine the quenching mechanism.

-

For static quenching, use the modified Stern-Volmer equation or a double logarithmic plot to calculate the binding constant (Ka) and the number of binding sites (n).

-

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy is used to assess changes in the secondary structure of albumin upon binding of I-PBA.

Methodology:

-

Sample Preparation:

-

Prepare solutions of HSA (e.g., 0.1 mg/mL) in a low-salt buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4).

-

Prepare a series of samples with a constant concentration of HSA and varying concentrations of I-PBA.

-

-

Instrumentation:

-

Use a CD spectropolarimeter.

-

Calibrate the instrument with a standard such as camphor-10-sulfonic acid.

-

Use a quartz cuvette with a path length of 1 mm.

-

-

Data Acquisition:

-

Record CD spectra in the far-UV region (e.g., 190-250 nm).

-

Acquire spectra for the buffer, HSA alone, and the HSA-I-PBA complexes.

-

Average multiple scans to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Subtract the buffer spectrum from the protein spectra.

-

Convert the raw data (ellipticity) to mean residue ellipticity [θ].

-

Deconvolute the CD spectra using software to estimate the percentage of α-helix, β-sheet, and random coil content.

-

Compare the secondary structure content of free HSA with that of the HSA-I-PBA complexes. A significant change in the percentage of α-helix content is indicative of a conformational change upon binding.[7]

-

Isothermal Titration Calorimetry (ITC)

Isothermal titration calorimetry directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Methodology:

-

Sample Preparation:

-

Prepare degassed solutions of HSA (e.g., 20 µM) and I-PBA (e.g., 200 µM) in the same buffer (e.g., phosphate buffer, pH 7.4).

-

-

Instrumentation:

-

Use an isothermal titration calorimeter.

-

Set the experimental temperature (e.g., 25°C or 37°C).

-

-

Titration:

-

Load the HSA solution into the sample cell and the I-PBA solution into the injection syringe.

-

Perform a series of small, sequential injections of the I-PBA solution into the HSA solution.

-

Record the heat change after each injection.

-

-

Data Analysis:

-

Integrate the heat-flow peaks to obtain the heat released or absorbed per injection.

-

Plot the heat change per mole of injectant against the molar ratio of I-PBA to HSA.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site or two-site binding model).

-

The fitting will yield the binding affinity (Ka), stoichiometry (n), and the enthalpy of binding (ΔH).[8][9]

-

Calculate the Gibbs free energy (ΔG) and the entropy of binding (ΔS) using the following equations:

-

ΔG = -RT ln(Ka)

-

ΔG = ΔH - TΔS

-

-

Conclusion

The binding of this compound to serum albumin is a critical interaction that is leveraged in modern drug development to improve the pharmacokinetic properties of therapeutic and diagnostic agents. The available evidence strongly suggests that I-PBA binds to Sudlow's site II on human serum albumin, driven primarily by hydrophobic and electrostatic interactions. While comprehensive quantitative and structural data for the direct interaction of I-PBA with albumin requires further investigation, the experimental protocols outlined in this guide provide a robust framework for researchers to thoroughly characterize this and other protein-ligand interactions. A deeper understanding of this binding mechanism will continue to fuel the design of next-generation therapeutics with enhanced efficacy and safety profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. A Comparison of Evans Blue and 4-(p-Iodophenyl)butyryl Albumin Binding Moieties on an Integrin αvβ6 Binding Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. escholarship.org [escholarship.org]

- 7. Circular Dichroism as a Rapid Method for Analyzing the Binding of a Targeting Ligand to the Surface of Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thermodynamic characterization of drug binding to human serum albumin by isothermal titration microcalorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of Protein-Protein Interactions by Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]

4-(p-Iodophenyl)butyric Acid in Proteomics Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of 4-(p-iodophenyl)butyric acid (IPBA) and its derivatives in proteomics research. While traditionally recognized for its role as an albumin-binding moiety in radiopharmaceuticals to enhance pharmacokinetic properties, the inherent photochemical reactivity of the iodophenyl group presents a valuable tool for covalent protein labeling and target deconvolution in chemical proteomics. This document details the core principles, experimental workflows, and data analysis strategies for utilizing iodophenyl-based probes in identifying and quantifying protein targets, with a focus on photoaffinity labeling coupled with mass spectrometry.

Introduction: Beyond Albumin Binding

This compound (IPBA) is a well-established molecule in pharmaceutical sciences, primarily employed to improve the in vivo half-life of various drugs and imaging agents by promoting their binding to serum albumin.[1][2] However, the aryl iodide bond within the IPBA structure possesses photo-activatable properties, making it a potential tool for chemical proteomics. Upon exposure to UV light, the carbon-iodine bond can undergo homolytic cleavage, generating a highly reactive aryl radical capable of forming covalent bonds with nearby amino acid residues on interacting proteins.[3] This photo-crosslinking capability allows for the transformation of IPBA and its derivatives into powerful photoaffinity labeling (PAL) probes for identifying direct binding partners of small molecules within the complex cellular proteome.[3][4]

This guide will explore the practical application of iodophenyl-containing probes in a proteomics context, moving beyond their traditional use and highlighting their potential in target discovery and validation.

Core Principle: Photoaffinity Labeling with Iodophenyl Moieties

Photoaffinity labeling is a powerful technique for converting non-covalent protein-ligand interactions into covalent bonds, enabling the identification of direct binding targets.[4] The general workflow involves a chemical probe composed of three key components: a recognition element (the "bait"), a photoreactive group, and a reporter tag (e.g., biotin (B1667282) or an alkyne for click chemistry).[5][6]

In the context of this guide, a derivative of this compound serves as the core of the photoaffinity probe. The iodophenyl group acts as the photoreactive moiety. Upon UV irradiation, it generates a reactive species that covalently crosslinks the probe to its interacting protein(s).[3]

Workflow Overview

The overall experimental workflow for using an iodophenyl-based probe for target identification is depicted below. This process involves probe synthesis, cell treatment, UV crosslinking, protein enrichment, and finally, identification and quantification by mass spectrometry.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in a typical photoaffinity labeling study using an iodophenyl-based probe.

Synthesis of an Iodophenyl-Biotin Probe

A versatile probe can be synthesized by coupling this compound to a biotin moiety via a flexible linker, such as polyethylene (B3416737) glycol (PEG), to minimize steric hindrance.

Materials:

-

This compound

-

Amine-PEG-Biotin

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Dimethylformamide (DMF)

-

Standard laboratory glassware and purification supplies (e.g., silica (B1680970) gel for chromatography)

Protocol:

-

Activation of this compound: Dissolve this compound (1 eq), DCC (1.1 eq), and NHS (1.2 eq) in anhydrous DMF. Stir the reaction mixture at room temperature for 4-6 hours to form the NHS ester.

-

Coupling Reaction: In a separate flask, dissolve Amine-PEG-Biotin (1 eq) in anhydrous DMF. Add the activated NHS ester solution from step 1 dropwise to the Amine-PEG-Biotin solution.

-

Reaction Monitoring: Allow the reaction to proceed overnight at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Purification: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Purify the crude product by silica gel column chromatography to obtain the final iodophenyl-PEG-biotin probe.

-

Characterization: Confirm the identity and purity of the final product using NMR and high-resolution mass spectrometry.

Photoaffinity Labeling in Live Cells

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

Iodophenyl-biotin probe (dissolved in DMSO)

-

Phosphate-buffered saline (PBS)

-

UV lamp (e.g., 365 nm)

-

Ice

Protocol:

-

Cell Culture: Culture the cells of interest to 80-90% confluency in appropriate culture dishes.

-

Probe Incubation: Replace the culture medium with serum-free medium containing the desired concentration of the iodophenyl-biotin probe (typically in the low micromolar range). Incubate for a specified period (e.g., 1-4 hours) to allow for cellular uptake and target engagement. Include a vehicle control (DMSO) and a competition control (co-incubation with an excess of a non-biotinylated competitor molecule if available).

-

UV Crosslinking: Wash the cells twice with ice-cold PBS to remove the unbound probe. Place the culture dishes on ice and irradiate with a 365 nm UV lamp for 15-30 minutes. Ensure the distance from the lamp to the cells is consistent across all samples.

-

Cell Harvesting: After irradiation, scrape the cells into ice-cold PBS containing protease and phosphatase inhibitors. Pellet the cells by centrifugation and store them at -80°C until further processing.

Enrichment of Labeled Proteins and Sample Preparation for Mass Spectrometry

Materials:

-

Cell pellets from the PAL experiment

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Streptavidin-conjugated magnetic beads

-

Wash buffers (e.g., PBS with varying concentrations of detergents)

-

Ammonium (B1175870) bicarbonate

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Formic acid

Protocol:

-

Cell Lysis: Resuspend the cell pellets in lysis buffer and lyse by sonication on ice. Clarify the lysate by centrifugation to remove cellular debris. Determine the protein concentration of the supernatant.

-

Affinity Purification: Incubate the protein lysate with pre-washed streptavidin-conjugated magnetic beads for 1-2 hours at 4°C with gentle rotation to capture the biotinylated proteins.

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins. A typical wash series could include:

-

2 washes with lysis buffer

-

2 washes with PBS containing 1% Triton X-100

-

2 washes with PBS

-

-

On-Bead Digestion: Resuspend the beads in 50 mM ammonium bicarbonate. Reduce the proteins by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes. Alkylate the cysteines by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

-

Tryptic Digestion: Add trypsin to the bead suspension (e.g., 1:50 enzyme-to-protein ratio) and incubate overnight at 37°C with shaking.

-

Peptide Elution and Desalting: Pellet the beads and collect the supernatant containing the tryptic peptides. Acidify the peptides with formic acid and desalt using a C18 StageTip or equivalent. The desalted peptides are now ready for LC-MS/MS analysis.

Quantitative Data Presentation

Quantitative proteomics is essential for distinguishing specific interactors from background proteins. Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a common method for accurate relative quantification. In a typical SILAC experiment for target identification, "heavy" isotope-labeled cells are treated with the photoaffinity probe, while "light" isotope-labeled cells are treated with a vehicle control. The lysates are then mixed, and the enrichment of "heavy" labeled peptides from a particular protein indicates its specific interaction with the probe.

Table 1: Example of Quantitative Proteomics Data from a SILAC-PAL Experiment

| Protein ID | Gene Name | H/L Ratio (Probe/Control) | -log10(p-value) | Function |

| P01112 | HRAS | 15.2 | 4.5 | GTPase, Signal Transduction |

| P62258 | GRB2 | 12.8 | 4.2 | Adaptor Protein |

| P27361 | SOS1 | 10.5 | 3.9 | Guanine Nucleotide Exchange Factor |

| Q05397 | RAF1 | 9.7 | 3.7 | Serine/Threonine Kinase |

| Q13224 | HSP90AA1 | 8.5 | 3.5 | Chaperone |

| P06213 | ACTB | 1.1 | 0.2 | Cytoskeletal Protein (Non-specific) |

| P62736 | TUBA1B | 0.9 | 0.1 | Cytoskeletal Protein (Non-specific) |

Note: This is illustrative data. H/L ratios represent the relative enrichment of a protein in the probe-treated sample compared to the control. High H/L ratios with statistical significance (low p-value) indicate specific interactors.

Visualization of Signaling Pathways

The identification of specific protein targets can provide insights into the biological pathways modulated by the small molecule of interest. For example, if a probe based on a novel anti-cancer compound enriches for proteins in a known oncogenic signaling pathway, it can help elucidate the compound's mechanism of action.

Below is a hypothetical example of a signaling pathway that could be elucidated. If the quantitative proteomics data identified HRAS, RAF1, and other components of the MAPK pathway as specific targets, this would suggest that the small molecule interferes with this signaling cascade.

References

- 1. Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Photoaffinity Compounds - Enamine [enamine.net]

The Discovery and Application of 4-(p-Iodophenyl)butyric Acid as a Versatile Albumin Binder: A Technical Guide

Introduction: The reversible binding of small molecules to serum albumin, the most abundant protein in blood plasma, is a well-established strategy to extend their in vivo circulation half-life. This extended half-life can significantly enhance the therapeutic efficacy and diagnostic utility of various agents by increasing their exposure to target tissues. This technical guide provides an in-depth overview of the discovery, characterization, and application of 4-(p-Iodophenyl)butyric acid (IPBA), a small molecule identified as a potent and versatile binder of serum albumin. Its primary function is to act as a pharmacokinetic modifier, prolonging the systemic circulation of molecules to which it is conjugated.[1][2][3]

Discovery from a DNA-Encoded Chemical Library

This compound was first identified as a high-affinity albumin binder through the screening of a DNA-encoded chemical library (DECL).[4][5] This powerful technology enables the synthesis and screening of vast collections of chemical compounds, each tagged with a unique DNA barcode that encodes its chemical structure. The screening process involves incubating the library with the target protein—in this case, serum albumin—and then isolating the protein-binder complexes. The DNA barcodes of the bound molecules are then amplified and sequenced to identify the chemical structures of the high-affinity binders. This innovative approach led to the discovery of the 4-phenylbutyric acid scaffold as a privileged motif for albumin binding, with the 4-iodo substituent providing a significant enhancement in binding affinity.[4]

Binding Characteristics and Affinity

The interaction of this compound with serum albumin has been characterized using various biophysical techniques, revealing a reversible and high-affinity binding.

Quantitative Binding Data

The binding affinity of IPBA for serum albumin has been determined across different species, highlighting its potential for translational research. The key binding parameters are summarized in the table below.

| Parameter | Species | Value | Method | Reference |

| Dissociation Constant (Kd) | Human Serum Albumin | 3.2 µM | Not Specified | [6] |

| Dissociation Constant (Kd) | Mouse Serum Albumin | 3.6 µM | Not Specified | [6] |

| IC50 | Albumin (species not specified) | 46.5 µM | Not Specified | [6] |

Note: The specific methods for the Kd and IC50 values were not detailed in the available search results.

Structural Basis of Interaction

While a co-crystal structure of this compound with serum albumin has not been explicitly identified in the search results, valuable insights can be drawn from the crystal structure of the closely related molecule, 4-phenylbutyrate (B1260699) (PB), in complex with human serum albumin (HSA).[7] This study revealed that 4-phenylbutyrate binds to drug site 2 of HSA, a known binding pocket for many therapeutic drugs.[7] The binding mode is similar to that of other drugs that occupy this site.[7] Given the structural similarity, it is highly probable that IPBA also binds to drug site 2, with the iodine atom likely forming additional hydrophobic and halogen-bonding interactions within the pocket, contributing to its higher affinity compared to the non-iodinated parent compound.

Synthesis

The synthesis of this compound and its derivatives for conjugation is a crucial aspect of its application. The general synthetic approach involves standard organic chemistry reactions.

Synthesis of this compound for Conjugation

A common method for preparing IPBA for conjugation to other molecules, such as peptides or small molecule drugs, involves the activation of the carboxylic acid group to form an active ester, for example, an N-hydroxysuccinimide (NHS) ester. This activated form can then readily react with primary amines on the molecule of interest to form a stable amide bond.

A representative workflow for the synthesis and conjugation of IPBA is depicted below:

Pharmacokinetics

The primary application of this compound is to modulate the pharmacokinetic properties of conjugated molecules. By reversibly binding to the abundant and long-lived albumin in the bloodstream, IPBA-conjugated molecules are protected from rapid renal clearance and metabolic degradation. This "piggybacking" onto albumin significantly extends their circulation half-life.

While detailed pharmacokinetic parameters for unconjugated IPBA are not extensively reported, studies on radio-iodinated IPBA and various IPBA-conjugates consistently demonstrate:

-

Prolonged Blood Retention: IPBA-containing molecules exhibit significantly longer residence times in the bloodstream compared to their non-conjugated counterparts.

-

Enhanced Target Accumulation: For molecules targeting specific tissues, such as tumors, the extended circulation time allows for greater accumulation at the target site. This is a critical factor for improving the efficacy of targeted therapies and the signal-to-noise ratio in diagnostic imaging.[2][3]

Experimental Protocols

Detailed experimental protocols for the initial discovery and characterization of IPBA are proprietary to the discovering entity. However, based on standard methodologies for studying small molecule-protein interactions, the following outlines the likely experimental approaches.

DNA-Encoded Library Screening Workflow

The discovery of IPBA involved a multi-step process typical for DECL screening.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Frontiers | How Different Albumin-Binders Drive Probe Distribution of Fluorescent RGD Mimetics [frontiersin.org]

- 3. Development of radioligands with an albumin-binding moiety of 4-(P-Iodophenyl) butyric acid for theranostic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A portable albumin binder from a DNA-encoded chemical library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. thno.org [thno.org]

- 7. Crystal structure analysis of human serum albumin complexed with sodium 4-phenylbutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

Taming the Fugitive Drug: A Technical Guide to Half-Life Extension with 4-(p-Iodophenyl)butyric Acid

For Researchers, Scientists, and Drug Development Professionals

The transient nature of many promising therapeutic agents presents a significant hurdle in drug development. Rapid clearance from circulation often leads to suboptimal therapeutic efficacy and necessitates frequent, high-dose administrations, increasing the risk of off-target toxicity. A key strategy to overcome this challenge is the extension of a drug's plasma half-life. This in-depth guide explores the application of 4-(p-Iodophenyl)butyric acid (IPBA) as a potent and versatile tool for enhancing the pharmacokinetic profiles of a diverse range of therapeutics, particularly in the realm of radiopharmaceuticals. By reversibly binding to serum albumin, IPBA effectively endows conjugated drugs with the long circulation properties of this abundant plasma protein, leading to improved tumor accumulation and therapeutic outcomes.[1][2][3][4]

The Core Principle: Leveraging Serum Albumin as a Drug Carrier

The fundamental mechanism by which this compound extends drug half-life is its non-covalent, reversible binding to serum albumin.[5] Serum albumin is the most abundant protein in blood plasma and has a remarkably long half-life of approximately 19 days in humans. By attaching IPBA to a drug molecule, the resulting conjugate can "hitch a ride" on circulating albumin, thereby avoiding rapid renal clearance and enzymatic degradation. This prolonged circulation time increases the probability of the drug reaching its target tissue, a phenomenon particularly beneficial for targeting tumors through the enhanced permeability and retention (EPR) effect.[3]

The interaction between IPBA and albumin is characterized by a moderate affinity, with dissociation constants (Kd) in the low micromolar range for both human and mouse serum albumin.[5][6] This reversible binding is crucial, as it allows the drug conjugate to eventually dissociate from albumin and engage with its target receptor or be internalized by target cells.

Quantitative Impact on Pharmacokinetics

The conjugation of this compound to various therapeutic molecules has demonstrated significant improvements in their pharmacokinetic parameters. The following tables summarize key quantitative data from preclinical studies, showcasing the impact of IPBA on serum albumin binding, serum stability, and biodistribution.

| Drug Conjugate | Parent Drug (without IPBA) | Drug with IPBA Conjugate | Fold Increase | Reference |

| Blood Concentration (%ID/g at 1 h) | ||||

| CTT1401 (PSMA inhibitor) | 0.25 | 25 | 100 | [7] |

| Tumor Uptake (%ID/g at 4 h) | ||||

| CTT1401 (PSMA inhibitor) | 3.0 | 17.0 | 5.7 | [7] |

| Integrin αvβ6 Binding Peptide | 1.61 | 7.60 | 4.7 | [1][8] |

| Serum Half-Life | ||||

| Antibody Fragments | ~30 min | ~1000 min | ~33 | [5] |

| Human Serum Albumin Binding (%) | ||||

| [⁶⁴Cu]Cu DOTA-αvβ6-BP | <29 | 42-44 | ~1.5 | [1] |

Table 1: Pharmacokinetic Improvements with IPBA Conjugation

| Drug Conjugate | Serum Stability (24h) | Reference |

| [⁶⁴Cu]Cu DOTA-IP-αvβ6-BP | 90% | [9] |

Table 2: Serum Stability of an IPBA Conjugate

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the development and evaluation of drug conjugates incorporating this compound.

Solid-Phase Peptide Synthesis of an IPBA-Peptide Conjugate

This protocol describes the synthesis of a peptide conjugate with IPBA attached via a lysine (B10760008) residue, a common strategy for introducing the albumin-binding moiety.[1][10][11]

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (including Fmoc-Lys(Dde)-OH)

-

This compound

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: DMF (N,N-Dimethylformamide)

-

Deprotection solution: 20% piperidine (B6355638) in DMF

-

Dde removal solution: 2% hydrazine (B178648) in DMF

-

Cleavage cocktail: Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (e.g., 95:2.5:2.5 v/v/v)

-

Chelator (for radiolabeling, e.g., DOTA-tris(t-Bu)ester)

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling: Couple the first Fmoc-protected amino acid by dissolving it with HBTU and DIPEA in DMF and adding the mixture to the resin. Allow the reaction to proceed for 2 hours. Wash the resin with DMF.

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the peptide sequence. To incorporate the IPBA moiety, use Fmoc-Lys(Dde)-OH at the desired position.

-

Dde Group Removal: After completing the peptide chain, selectively remove the Dde protecting group from the lysine side chain by treating the resin with 2% hydrazine in DMF for 10 minutes. Wash the resin with DMF.

-

IPBA Conjugation: Activate this compound with HATU and DIPEA in DMF and couple it to the deprotected lysine side chain. Allow the reaction to proceed for 2 hours and then wash the resin.

-

Chelator Conjugation (if applicable): For radiolabeling, deprotect the N-terminal Fmoc group and couple a chelator like DOTA-tris(t-Bu)ester using a suitable coupling agent.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove all side-chain protecting groups by treating the resin with the cleavage cocktail for 2-3 hours.

-

Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final conjugate by mass spectrometry and analytical RP-HPLC.

Radiolabeling of an IPBA-DOTA-Peptide Conjugate

This protocol outlines a typical procedure for radiolabeling a DOTA-functionalized IPBA-peptide conjugate with a metallic radionuclide, such as Gallium-68 (⁶⁸Ga) or Lutetium-177 (¹⁷⁷Lu).[1][7]

Materials:

-

IPBA-DOTA-peptide conjugate

-

Radionuclide solution (e.g., ¹⁷⁷LuCl₃ in HCl)

-

Buffer: Ammonium acetate (B1210297) or sodium acetate buffer (pH 4.5-5.5)

-

Quenching agent: Gentisic acid or DTPA solution

-

Reaction vials

-

Heating block or water bath

-

Radio-TLC or radio-HPLC for quality control

Procedure:

-

Preparation: In a sterile reaction vial, add the IPBA-DOTA-peptide conjugate solution.

-

Buffering: Add the appropriate buffer to adjust the pH to the optimal range for the specific radionuclide (typically pH 4.5-5.5).

-

Radionuclide Addition: Add the radionuclide solution to the vial.

-

Incubation: Incubate the reaction mixture at an elevated temperature (e.g., 95°C) for a specified time (e.g., 15-30 minutes).

-

Quenching (Optional): After incubation, a quenching agent can be added to chelate any free radionuclide.

-